

4-Chloroquinazoline-6-carbonitrile structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloroquinazoline-6-carbonitrile

Cat. No.: B189361

[Get Quote](#)

An In-depth Technical Guide to 4-Chloroquinazoline-6-carbonitrile

This technical guide provides a comprehensive overview of **4-chloroquinazoline-6-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structure, nomenclature, physicochemical properties, a representative synthesis protocol, and its relevance as a scaffold for developing targeted therapeutics, particularly kinase inhibitors.

Chemical Structure and IUPAC Name

4-Chloroquinazoline-6-carbonitrile is a substituted quinazoline, which is a fused aromatic heterocycle consisting of a benzene ring and a pyrimidine ring. The structure is characterized by a chlorine atom at position 4 and a nitrile group at position 6.

IUPAC Name: **4-chloroquinazoline-6-carbonitrile**[\[1\]](#)

Chemical Structure: The structure of the molecule is represented by the following diagram:

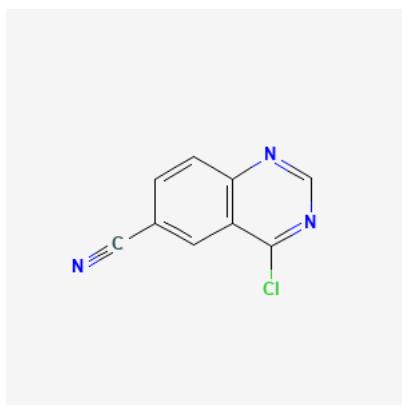


Image Source: PubChem CID 10012727

SMILES:C1=CC2=C(C=C1C#N)C(=NC=N2)Cl[1][2]

Physicochemical Properties

The key physicochemical properties of **4-chloroquinazoline-6-carbonitrile** are summarized in the table below. These computed descriptors are valuable for researchers in predicting the compound's behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	<chem>C9H4ClN3</chem>	PubChem[1][3]
Molecular Weight	189.60 g/mol	PubChem[1][4]
Monoisotopic Mass	189.0093748 Da	PubChem[1][2]
CAS Number	150449-97-1	PubChem[1][3]
Appearance	Solid	Methylamine Supplier[4]
XlogP (Predicted)	2.2	PubChem[2]
Melting Point	Unknown	Methylamine Supplier[4]
Boiling Point	Unknown	Methylamine Supplier[4]
Solubility in Water	Unknown	Methylamine Supplier[4]

Synthesis Protocol

While a specific, detailed protocol for the synthesis of **4-chloroquinazoline-6-carbonitrile** is not readily available in the provided search results, a general and widely used method for preparing 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one precursor.^{[5][6][7]} The following is a plausible experimental protocol based on these established methods.

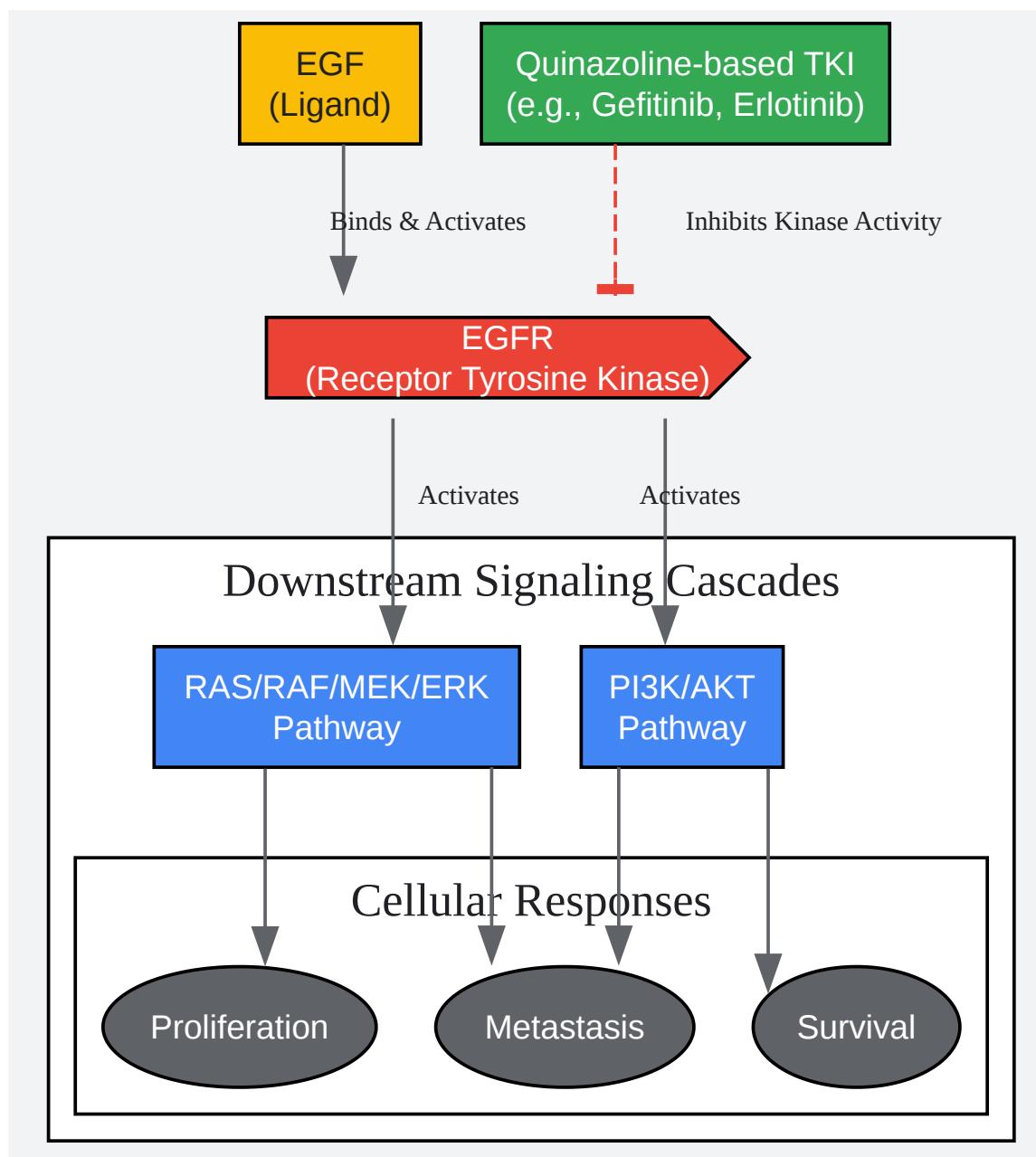
Objective: To synthesize **4-chloroquinazoline-6-carbonitrile** from 6-cyano-3H-quinazolin-4-one.

Materials:

- 6-cyano-3H-quinazolin-4-one (precursor)
- Thionyl chloride (SOCl_2) or Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene or another suitable high-boiling inert solvent
- Ice bath
- Heating mantle and reflux condenser
- Rotary evaporator
- Filtration apparatus

Experimental Procedure:

- Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the starting material, 6-cyano-3H-quinazolin-4-one, in an excess of thionyl chloride (SOCl_2) or a solution of phosphorus oxychloride (POCl_3) in an inert solvent like toluene.
- Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF) to the suspension.


- Chlorination Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain this temperature for several hours (e.g., 4 hours).^[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride or phosphorus oxychloride under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood.
- Work-up and Isolation: The crude product is typically a solid. Pour the cooled reaction residue onto crushed ice to quench any remaining chlorinating agent. The solid product, **4-chloroquinazoline-6-carbonitrile**, will precipitate.
- Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final, pure compound.

Biological Significance and Signaling Pathway

Quinazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer properties.^{[8][9]} Many compounds based on this structure function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Specifically, the 4-anilinoquinazoline scaffold (which can be readily synthesized from 4-chloroquinazoline precursors) is the basis for several approved anticancer drugs that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, such as gefitinib and erlotinib.^{[8][10]} Inhibition of the EGFR signaling pathway blocks downstream signals that promote cell proliferation, survival, and migration.

The diagram below illustrates a simplified EGFR signaling pathway and highlights the point of inhibition by quinazoline-based tyrosine kinase inhibitors (TKIs).

[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and inhibition by quinazoline-based TKIs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloroquinazoline-6-carbonitrile | C9H4CIN3 | CID 10012727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-chloroquinazoline-6-carbonitrile (C9H4CIN3) [pubchemlite.lcsb.uni.lu]
- 3. keyorganics.net [keyorganics.net]
- 4. 4-Chloroquinazoline-6-Carbonitrile | High Purity Supplier in China | Properties, Applications & Safety Data [nj-finechem.com]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. prepchem.com [prepchem.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chloroquinazoline-6-carbonitrile structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189361#4-chloroquinazoline-6-carbonitrile-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com